N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of 2-aminobenzimidazoles and acetophenone as substrates through a one-pot, three-component cascade reaction . Industrial production methods often employ catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride to enhance the reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Scientific Research Applications
N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . It often acts by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Compared to other similar compounds, N-(2,5-dimethylphenyl)-11-oxo-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide stands out due to its unique structural features and diverse biological activities . Similar compounds include other imidazo[1,2-a]pyrimidines and benzimidazoles, which also exhibit a range of pharmacological properties . the specific substitution pattern and functional groups in this compound confer distinct advantages in terms of potency and selectivity .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-7-8-12(2)14(9-11)20-18(25)16-10-17(24)22-19-21-13-5-3-4-6-15(13)23(16)19/h3-9,16H,10H2,1-2H3,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZWCGQSQRDJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)NC3=NC4=CC=CC=C4N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.